molecular formula C17H36N2O B088481 N-(3-Aminopropyl)myristamide CAS No. 13482-06-9

N-(3-Aminopropyl)myristamide

Cat. No.: B088481
CAS No.: 13482-06-9
M. Wt: 284.5 g/mol
InChI Key: OTCJNNORZZUDIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)myristamide typically involves the reaction of tetradecanoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves the use of coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the amide bond formation .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and efficient purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)myristamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-(3-Aminopropyl)myristamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)myristamide involves its interaction with specific molecular targets. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)myristamide
  • Tetradecanoic acid, 1,3-propylenediamine monoamide

Uniqueness

This compound is unique due to its specific structure, which combines a long aliphatic chain with an amide group. This structure imparts unique physicochemical properties, making it suitable for various applications that similar compounds may not be able to fulfill .

Properties

CAS No.

13482-06-9

Molecular Formula

C17H36N2O

Molecular Weight

284.5 g/mol

IUPAC Name

N-(3-aminopropyl)tetradecanamide

InChI

InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18/h2-16,18H2,1H3,(H,19,20)

InChI Key

OTCJNNORZZUDIL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCCCN

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCN

13482-06-9

Origin of Product

United States

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